N-(4-Benzylbenzoyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids modified with aromatic functional groups. This compound is notable for its potential applications in photochemistry and biochemistry, particularly as a photoaffinity labeling agent. It is synthesized through various chemical methods that involve the acylation of L-phenylalanine, a naturally occurring amino acid.
N-(4-Benzylbenzoyl)-L-phenylalanine can be classified as a benzoyl amino acid derivative. The source for its synthesis typically includes commercially available L-phenylalanine and benzoyl chloride or related aromatic compounds. The compound's structure integrates both an amino acid backbone and a benzoyl moiety, making it a hybrid suitable for various scientific applications.
The synthesis of N-(4-Benzylbenzoyl)-L-phenylalanine generally involves the following steps:
The molecular formula for N-(4-Benzylbenzoyl)-L-phenylalanine is . Its structure features:
The compound's structural integrity can be confirmed through various spectroscopic methods, including NMR and infrared spectroscopy .
N-(4-Benzylbenzoyl)-L-phenylalanine can participate in several chemical reactions:
The mechanism of action for N-(4-Benzylbenzoyl)-L-phenylalanine primarily revolves around its use in photoaffinity labeling:
This mechanism allows researchers to study interactions between proteins and ligands in complex biological systems .
N-(4-Benzylbenzoyl)-L-phenylalanine exhibits several notable physical and chemical properties:
Characterization techniques such as NMR provide insights into its structural dynamics, while thermal analysis can reveal stability profiles under varying conditions .
N-(4-Benzylbenzoyl)-L-phenylalanine finds applications in various scientific fields:
The benzophenone moiety in N-(4-benzylbenzoyl)-L-phenylalanine (Abpa) enables site-specific covalent crosslinking via a unique radical-based mechanism. Upon UV-A irradiation (350–365 nm), the benzophenone carbonyl group undergoes n→π* excitation, generating a biradical triplet state (lifetime: ~1 μs). This excited state abstracts hydrogen atoms from proximal C-H bonds (≤3.1 Å) in target proteins, forming a covalent C-C bond upon radical recombination [1] [3]. Unlike diazirines or aryl azides, benzophenones exhibit reversible activation – unreacted molecules return to ground state for renewed attempts at bond formation, significantly enhancing crosslinking efficiency (typically 5–20% yield) [3] [6].
Table 1: Comparative Photoreactive Group Properties
Property | Benzophenone | Aryl Azide | Diazirine |
---|---|---|---|
Activation Wavelength (nm) | 350–365 | 260–280 | 330–370 |
Reactive Species Lifetime | ~1 μs | ~1 ns | ~1 ns |
Primary Reaction | C-H insertion | Nitrene addition | Carbene insertion |
Reversible Activation | Yes | No | No |
Hydrolysis Sensitivity | Low | High | Moderate |
The benzophenone group shows preferential reactivity toward methionine, leucine, and aromatic residues due to favorable bond dissociation energies and steric accessibility. This selectivity provides insights into binding site microenvironments – crosslinking efficiency correlates with local residue composition [3] [10]. The extended conjugation in Abpa’s p-benzylbenzoyl system maintains photochemical properties while enhancing lipophilicity, enabling membrane protein studies.
Abpa serves as a bifunctional photoprobe that integrates target capture (via benzophenone) and detection (via alkyne handle) within a single amino acid. In α-conotoxin MI studies, Abpa substitution at positions 1, 11, or 12 generated photoactivatable probes that retained >90% binding affinity for α1β1γδ nicotinic acetylcholine receptors (nAChRs) while enabling click chemistry-based detection. Following UV irradiation and tissue solubilization, alkyne-azide cycloaddition attached biotin tags for streptavidin-based purification of crosslinked nAChR subunits [1].
Table 2: Abpa Applications in Target Identification
Peptide System | Abpa Position | Identified Target | Key Outcome |
---|---|---|---|
α-Conotoxin MI | Tyr12 | α1β1γδ nAChR | Confirmed binding interface on δ-subunit |
Calmodulin-binding peptide | Trp replacement | Calmodulin | 70% derivatization efficiency in Ca²⁺-bound state |
HBV pre-S1 domain | Not specified | Sodium taurocholate cotransporting polypeptide | Identified functional viral receptor |
Calmodulin-binding peptides incorporating Abpa (replacing native tryptophan) achieved 70% covalent derivatization of calmodulin in calcium-saturated conditions. Crucially, binding affinity remained unaltered (Kd ≈ 15 nM), validating minimal structural perturbation. This approach has identified previously unknown targets, including the hepatitis B virus receptor and nocistatin-binding proteins [1] [2].
Site-specific incorporation of Abpa enables Ångstrom-resolution mapping of ligand-receptor interfaces. In parathyroid hormone-related protein (PTHrP), [Bpa²³]PTHrP-(1-36) photolabeled the rat PTH1 receptor at residues 23–40 in the N-terminal extracellular domain. CNBr cleavage and glycosidase digestion localized crosslinking to a 2.2 kDa fragment (residues 23–40), with alanine scanning identifying Thr³³ and Gln³⁷ as critical contact residues [8].
The orthogonal tRNA/tRNA synthetase system enables genetic encoding of Abpa in yeast and mammalian cells. When incorporated into the Hsp90 cochaperone Aha1 at position 64, Abpa generated specific homodimers upon UV irradiation, revealing an unexpected oligomerization interface undetected by crystallography. Crosslinking efficiency varied dramatically with incorporation site: position 64 yielded 22% dimerization, while position 59 showed <5%, demonstrating positional sensitivity for interface mapping [10].
Benzophenone photolabeling captures transient interactions modulated by calcium flux. Calmodulin-binding peptides incorporating Abpa exhibited Ca²⁺-dependent crosslinking: derivatization efficiency reached 70% in 500 μM CaCl₂ versus <5% in Ca²⁺-free conditions. This correlates with the 100-fold affinity increase (Kd from μM to nM) upon calcium binding, demonstrating how photolabeling efficiency reports conformational states [2] [4].
In calcium-sensing receptors (CaSR), L-Phe binding enhances cooperative activation by Ca²⁺. Photolabeling with benzophenone-modified Phe analogs revealed allosteric communication between Ca²⁺-binding site 1 (hinge region) and the adjacent L-Phe pocket. Mutating Asp²⁹⁰ in site 1 reduced crosslinking efficiency by 75%, confirming this residue mediates heterotropic cooperativity between Ca²⁺ and Phe binding events [4].
Table 3: Factors Influencing Abpa Crosslinking Efficiency
Factor | Condition Tested | Efficiency Range | Optimal Condition |
---|---|---|---|
Irradiation Wavelength | 320 nm vs. 350 nm vs. 365 nm | 8–22% | 350 nm (maximizes activation while minimizing protein damage) |
Spacer Length | C0 (direct benzoyl) vs. C2 (benzylbenzoyl) | 12–28% | C2 spacer (enhances reach without reducing reactivity) |
Local Residue Environment | Hydrophobic vs. hydrophilic pockets | 5–40% | Methionine-rich regions (highest H-abstraction yield) |
Oxygen Concentration | Aerobic vs. argon-purged | 18% vs. 22% | Anaerobic conditions (reduced radical quenching) |
pH | 6.0 vs. 7.4 vs. 8.5 | 15–24% | pH 7.4–8.0 (avoids protonation of key intermediates) |
Systematic studies reveal that Abpa’s benzylbenzoyl extension provides a 6.2 Å optimal spacer distance, enabling deeper binding pocket penetration than p-benzoyl-L-phenylalanine (Bpa). At 350 nm irradiation, quantum yield reaches 0.25–0.30 in aqueous buffers, decreasing by 30–40% in membrane mimetics due to light scattering. Efficiency correlates with binding affinity (R²=0.87): high-affinity complexes (Kd < 10 nM) achieve >20% crosslinking, while weaker interactions (Kd > 1 μM) yield <5% [1] [3] [6].
Membrane environments alter reaction kinetics: in lipid bilayers, crosslinking half-time increases to 45 seconds (vs. 15 seconds in aqueous solution) due to restricted benzophenone rotation. Adding 20% glycerol as a radical scavenger reduces nonspecific labeling by 60% without affecting specific crosslinks, highlighting strategies to improve signal-to-noise in complex systems [3] [10].
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